nTzDpa

Vue d'ensemble

Description

nTZDpa est un composé non-thiazolidinedione qui agit comme un modulateur sélectif du récepteur activé par les proliférateurs de peroxysomes gamma. Le composé a également montré des promesses en tant qu'agent antidiabétique en raison de sa capacité à moduler le récepteur activé par les proliférateurs de peroxysomes gamma sans provoquer les effets indésirables associés aux agonistes complets .

Applications De Recherche Scientifique

Antimicrobial Properties

Overview

nTZDpa has been identified as a potent antimicrobial agent effective against both growing and persistent strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Mechanism of Action

- Lipid Bilayer Disruption : this compound acts by permeabilizing the lipid bilayer of bacterial membranes, which is crucial for the survival of bacteria. It has shown a rapid bactericidal effect, achieving significant reductions in bacterial counts within hours of treatment .

- Resistance Development : Notably, S. aureus demonstrated no detectable development of resistance to this compound even after prolonged exposure, making it a promising candidate for combating antibiotic resistance .

Synergistic Effects

this compound exhibits synergistic effects when used in combination with aminoglycosides, enhancing its bactericidal activity against both stationary-phase and biofilm MRSA persisters. This combination therapy could be pivotal in treating chronic infections where biofilm formation is a challenge .

Pharmacological Applications

PPARγ Partial Agonism

this compound functions as a selective partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and adipogenesis. This characteristic positions this compound as a potential therapeutic agent for metabolic disorders such as diabetes and obesity.

- Adipogenesis Regulation : In cell-based assays, this compound demonstrated the ability to modulate adipocyte differentiation while reducing adipose tissue mass in animal models. Unlike full agonists, it does not induce adverse effects such as cardiac hypertrophy .

- Insulin Sensitization : Chronic administration of this compound improved insulin sensitivity and reduced hyperglycemia without causing weight gain or increased adiposity, distinguishing it from traditional thiazolidinediones (TZDs) that often lead to weight gain .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has led to the development of several derivatives with enhanced efficacy and selectivity. These studies focus on optimizing the molecular structure to improve pharmacological profiles while minimizing toxicity.

- Synthetic Modifications : Modifications to the this compound scaffold have been explored to enhance its antimicrobial properties while maintaining selectivity towards bacterial membranes over mammalian cells . For example, substituting certain functional groups has yielded compounds with improved potency against resistant strains without increasing cytotoxicity.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| PMC6468991 | Antimicrobial activity | Demonstrated rapid killing of MRSA; no resistance development observed. |

| PubMed35301137 | PPARγ modulation | Showed differential gene expression profiles; reduced adiposity without cardiac hypertrophy. |

| Nature.com | SAR optimization | Identified structural modifications leading to enhanced selectivity and potency against bacterial pathogens. |

Mécanisme D'action

Target of Action

nTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . The primary target of this compound is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that plays a critical role in adipocyte gene expression and differentiation .

Mode of Action

This compound binds potently to PPARγ with high selectivity . It serves as a selective, potent PPARγ partial agonist and is able to antagonize the activity of PPARγ full agonists .

Biochemical Pathways

It is known that this compound produces altered pparγ conformational stability compared to full agonists . This altered conformational stability can lead to distinctive gene expression profiles and reduced adipogenic cellular effects .

Result of Action

This compound has been shown to modulate metabolism and insulin sensitivity without causing cardiac hypertrophy in mice in vivo . It also has antimicrobial activity, effectively killing both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other antimicrobial agents, as this compound has been shown to act synergistically with aminoglycosides . .

Analyse Biochimique

Biochemical Properties

nTzDpa plays a significant role in biochemical reactions, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . It interacts with enzymes and proteins, including PPAR-γ, to modulate gene expression and cellular metabolism .

Cellular Effects

This compound influences cell function by regulating gene expression programs in response to ligand binding . It impacts cell signaling pathways and cellular metabolism, thereby affecting various types of cells and cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as PPAR-γ . It can activate or inhibit enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de nTZDpa implique plusieurs étapes, commençant par la préparation de l'échafaudage principal. . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions et l'optimisation des conditions pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

nTZDpa subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thioéthers .

Applications de recherche scientifique

This compound a été largement étudié pour ses propriétés antimicrobiennes, en particulier contre les infections bactériennes résistantes aux médicaments et persistantes . Il a montré une efficacité dans la destruction des cellules bactériennes en croissance et dormantes en perturbant la bicouche lipidique de la membrane bactérienne . En plus de ses applications antimicrobiennes, this compound a été étudié pour son utilisation potentielle dans le traitement du diabète et des troubles métaboliques . Il agit comme un agoniste partiel du récepteur activé par les proliférateurs de peroxysomes gamma, qui joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides .

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec le récepteur activé par les proliférateurs de peroxysomes gamma. En se liant à ce récepteur, this compound module son activité et influence l'expression des gènes impliqués dans le métabolisme du glucose et des lipides . De plus, this compound perturbe la bicouche lipidique des membranes bactériennes, entraînant la mort cellulaire . Ce double mécanisme d'action fait de this compound un candidat prometteur pour les thérapies antimicrobiennes et antidiabétiques .

Comparaison Avec Des Composés Similaires

nTZDpa est unique en sa capacité à agir comme un modulateur sélectif du récepteur activé par les proliférateurs de peroxysomes gamma sans provoquer les effets indésirables associés aux agonistes complets . Des composés similaires comprennent les thiazolidinediones, qui sont également des agonistes du récepteur activé par les proliférateurs de peroxysomes gamma mais provoquent souvent une prise de poids et une hypertrophie cardiaque . D'autres agents antimicrobiens actifs sur la membrane, tels que les aminoglycosides, présentent également des propriétés antibactériennes similaires mais peuvent avoir des mécanismes d'action et des profils de toxicité différents .

Activité Biologique

nTZDpa, a novel non-thiazolidinedione compound, has emerged as a significant player in the field of antimicrobial agents and metabolic regulation. This article delves into its biological activities, particularly its efficacy against drug-resistant bacteria and its role as a selective PPARγ partial agonist.

Overview of this compound

This compound is primarily recognized for its dual functionality:

- Antimicrobial Activity : Effective against multidrug-resistant Staphylococcus aureus (MRSA).

- Metabolic Effects : Acts as a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways.

The antimicrobial activity of this compound is characterized by its ability to disrupt bacterial membranes. Key findings include:

- Bactericidal Activity : this compound exhibits rapid killing rates against both growing and persistent S. aureus cells by disrupting lipid bilayers, with no detectable development of resistance observed in treated strains .

- Synergistic Effects : The compound shows synergistic bactericidal activity when combined with aminoglycosides, enhancing its effectiveness against biofilm-associated MRSA persisters .

Efficacy Data

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| S. aureus (growing) | 4 | Effective against actively growing cells |

| S. aureus (persisters) | 64 | Effective against persistent cells |

Hemolytic Activity

While this compound demonstrates low hemolytic activity at concentrations below 16 μg/mL, significant hemolysis occurs at higher concentrations, indicating a potential cytotoxic effect on mammalian cells .

PPARγ Partial Agonist Activity

This compound serves as a selective partial agonist for PPARγ, which is crucial for regulating glucose metabolism and adipogenesis. Its biological effects include:

- Adipogenesis Regulation : In cell-based assays, this compound promotes adipocyte differentiation but with less efficacy compared to full agonists like rosiglitazone .

- Gene Expression Profiles : Differential gene expression patterns were observed in adipocytes treated with this compound versus full agonists, suggesting unique metabolic effects that could mitigate adverse outcomes such as weight gain and cardiac hypertrophy often associated with traditional PPARγ agonists .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical applications:

- Diabetes Management : In mouse models, chronic treatment with this compound ameliorated hyperglycemia without inducing weight gain or cardiac hypertrophy, unlike traditional thiazolidinediones .

- Antimicrobial Efficacy : A study demonstrated that this compound effectively eradicated approximately CFU/mL of MRSA persisters within two hours at concentrations of 64 μg/mL .

Propriétés

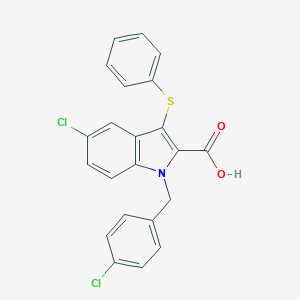

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.